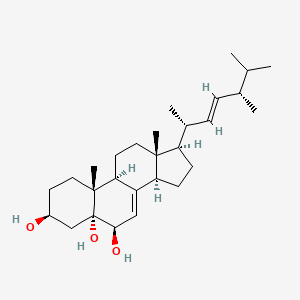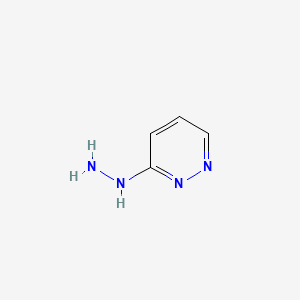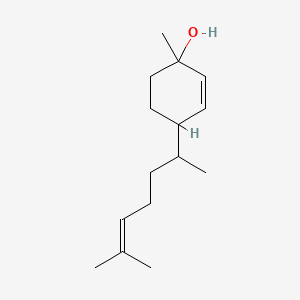
Doisynolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doisynolic acid: is a synthetic, nonsteroidal estrogen compound that exhibits high oral activity. It was discovered in the late 1930s as a degradation product of estradiol or estrone when reacted with potassium hydroxide, a strong base . The compound is named after Edward Adelbert Doisy, a pioneer in estrogen research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Doisynolic acid can be synthesized through the reaction of estradiol or estrone with potassium hydroxide. This reaction results in the formation of this compound as a degradation product . The reaction conditions typically involve heating the reactants to a high temperature to facilitate the degradation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Doisynolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Doisynolic acid serves as a precursor for the synthesis of other nonsteroidal estrogens. It is used in research to study the structure-activity relationships of estrogenic compounds .
Biology: In biological research, this compound is used to investigate estrogen receptor interactions and the effects of estrogenic compounds on cellular processes .
Medicine: It is also being studied for its effects on metabolic disorders, obesity, diabetes, cardiovascular disease, and prostate cancer .
Industry: this compound and its derivatives are used in the development of pharmaceuticals and other estrogenic compounds .
Mécanisme D'action
Doisynolic acid exerts its effects by binding to estrogen receptors, specifically estrogen receptor-α and estrogen receptor-β . This binding activates the receptors, leading to the regulation of gene expression and various cellular processes. The compound’s estrogenic activity is attributed to its structural similarity to 17β-estradiol .
Comparaison Avec Des Composés Similaires
- Methallenestril
- Fenestrel
- Carbestrol
- Doisynoestrol
Comparison: Doisynolic acid is unique due to its high oral activity and potent estrogenic effects . Compared to other similar compounds, it exhibits a higher degree of potency and stability. Methallenestril, fenestrel, and carbestrol are seco-analogues of this compound, while doisynoestrol is a methyl ether derivative .
Propriétés
Numéro CAS |
482-49-5 |
|---|---|
Formule moléculaire |
C18H24O3 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(1S,2S,4aS,10aR)-1-ethyl-7-hydroxy-2-methyl-3,4,4a,9,10,10a-hexahydro-1H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C18H24O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h5,7,10,14-16,19H,3-4,6,8-9H2,1-2H3,(H,20,21)/t14-,15-,16+,18+/m1/s1 |
Clé InChI |
GEGYYIFBFKSCPK-CBZIJGRNSA-N |
SMILES |
CCC1C2CCC3=C(C2CCC1(C)C(=O)O)C=CC(=C3)O |
SMILES isomérique |
CC[C@H]1[C@@H]2CCC3=C([C@H]2CC[C@]1(C)C(=O)O)C=CC(=C3)O |
SMILES canonique |
CCC1C2CCC3=C(C2CCC1(C)C(=O)O)C=CC(=C3)O |
Synonymes |
doisynolic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[3-Methyl-4-(3-methylphenyl)-1-piperazinyl]-3-nitrophenyl]piperidine-2,6-dione](/img/structure/B1252363.png)



![(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252370.png)





![8-[(1S,5S,6R)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252384.png)



